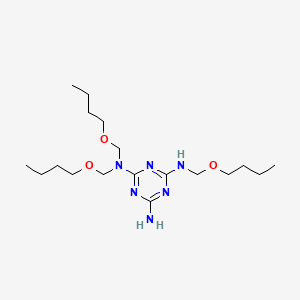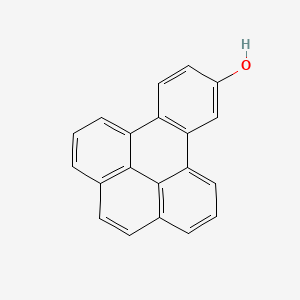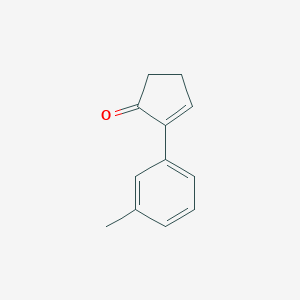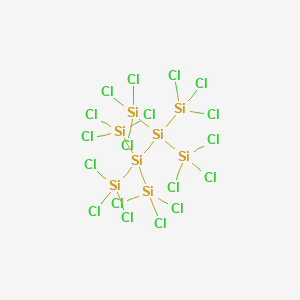
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple silicon and chlorine atoms
Métodos De Preparación
The synthesis of 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane typically involves the chlorination of silicon-containing precursors under controlled conditions. One common method includes the reaction of trichlorosilane with silicon tetrachloride in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity.
Industrial production methods may involve large-scale chlorination processes, where the reactants are continuously fed into a reactor, and the product is continuously removed and purified. This ensures a steady supply of the compound for various applications.
Análisis De Reacciones Químicas
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silicon-hydrogen bonds.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, such as silicones and other advanced polymers.
Mecanismo De Acción
The mechanism by which 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane exerts its effects involves the interaction of its silicon and chlorine atoms with various molecular targets. The compound can form strong bonds with other silicon-containing molecules, leading to the formation of complex structures. These interactions are crucial in its applications in materials science and chemistry.
Comparación Con Compuestos Similares
Similar compounds to 1,1,1,4,4,4-Hexachloro-2,2,3,3-tetrakis(trichlorosilyl)tetrasilane include:
Hexachlorobutadiene: A chlorinated aliphatic diene used as a solvent for chlorine-containing compounds.
Hexachloropropene: Produced by the dehydrochlorination of heptachloropropane.
Hexachlorocyclohexane: Known for its use in pesticides.
Propiedades
Número CAS |
72325-73-6 |
|---|---|
Fórmula molecular |
Cl18Si8 |
Peso molecular |
862.8 g/mol |
Nombre IUPAC |
tris(trichlorosilyl)-tris(trichlorosilyl)silylsilane |
InChI |
InChI=1S/Cl18Si8/c1-19(2,3)25(20(4,5)6,21(7,8)9)26(22(10,11)12,23(13,14)15)24(16,17)18 |
Clave InChI |
MHVMXYMJLJCVPC-UHFFFAOYSA-N |
SMILES canónico |
[Si]([Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
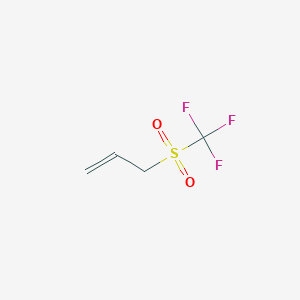
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
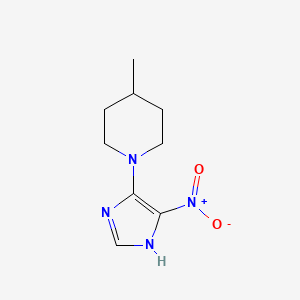

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazole](/img/structure/B14452299.png)
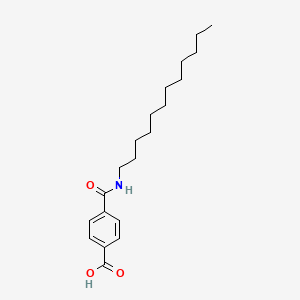
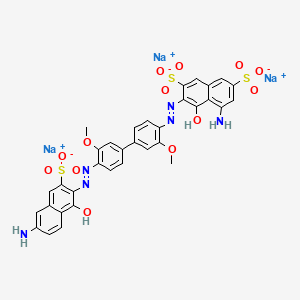
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
